molecular formula C17H23N5O2S B6122160 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No.: B6122160
M. Wt: 361.5 g/mol
InChI Key: NCTFYAAUCBUHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide: is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by cyclization of appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or concentrated sulfuric acid.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperazine compound under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with 3-methoxyphenyl acetic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them to amines or thiols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Thiadiazole derivatives are explored for their potential in creating conductive polymers and other advanced materials.

Biology and Medicine:

    Antimicrobial Agents: Due to its thiadiazole core, the compound exhibits antimicrobial properties and can be used in developing new antibiotics.

    Anticancer Research: The compound’s ability to interfere with cellular processes makes it a candidate for anticancer drug development.

    Neuropharmacology: The piperazine moiety is known for its activity on the central nervous system, making the compound a potential candidate for neuropharmacological studies.

Industry:

    Agriculture: The compound can be used in developing agrochemicals, such as fungicides and herbicides.

    Pharmaceuticals: Its diverse biological activities make it a valuable compound in the pharmaceutical industry for drug development.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide involves multiple pathways:

    Molecular Targets: The compound targets enzymes and receptors in microbial cells, disrupting their normal function and leading to cell death.

    Pathways Involved: It interferes with DNA synthesis and repair mechanisms, inhibits protein synthesis, and disrupts cell membrane integrity.

Comparison with Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-ethoxyphenyl)-1-piperazinyl]acetamide

Comparison:

  • Uniqueness: The presence of the 3-methoxyphenyl group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide provides unique electronic and steric properties, enhancing its biological activity compared to similar compounds.
  • Biological Activity: The specific substitution pattern on the piperazine ring and the thiadiazole core can significantly influence the compound’s interaction with biological targets, making it more potent or selective in its action.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-3-16-19-20-17(25-16)18-15(23)12-21-7-9-22(10-8-21)13-5-4-6-14(11-13)24-2/h4-6,11H,3,7-10,12H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTFYAAUCBUHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.